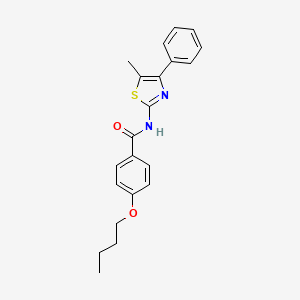

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a substituted 1,3-thiazole ring. The thiazole ring is substituted with a methyl group at position 5 and a phenyl group at position 4, which may contribute to steric and electronic effects critical for target binding.

Properties

IUPAC Name |

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-3-4-14-25-18-12-10-17(11-13-18)20(24)23-21-22-19(15(2)26-21)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVNOQAWHLHUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the butoxy and benzamide groups. One common method involves the reaction of 2-aminothiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amine derivatives .

Scientific Research Applications

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and induction of cell death in cancer cells .

Comparison with Similar Compounds

Substituents on the Benzamide Moiety

- The fluoro analog may exhibit altered metabolic stability due to reduced susceptibility to oxidative degradation .

- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Substituting the benzamide’s para position with a phenoxy group instead of butoxy increases steric bulk, leading to a 129.23% activity enhancement in unspecified assays, likely due to improved target engagement or solubility .

Modifications to the Thiazole Ring

- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Introducing a morpholinomethyl group at position 5 of the thiazole enhances water solubility via tertiary amine protonation, while the pyridinyl group at position 4 may facilitate π-π stacking interactions with aromatic residues in enzyme active sites .

- EMAC2060/EMAC2061 (): These compounds feature methoxy and dichlorophenyl substituents on the thiazole-hydrazone scaffold.

Physicochemical and Spectral Properties

Biological Activity

The compound 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a member of the benzamide class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature concerning its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a thiazole ring, which is known for its pharmacological significance. The presence of the butoxy group enhances lipophilicity, potentially improving the compound's bioavailability.

Research indicates that compounds similar to this compound often exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

- Induction of Apoptosis : Some studies have shown that thiazole-containing compounds can trigger apoptosis in cancer cells. This is often mediated by the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties against various pathogens, including bacteria and fungi. This activity is believed to arise from interference with microbial metabolic pathways .

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzamide derivatives. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Similar Thiazole Derivative | U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibits cell proliferation |

| Benzamide Riboside | CCRF-CEM (Leukemia) | >100 | Inhibits DHFR |

These findings suggest that the compound may possess potent anticancer activity, comparable to established chemotherapeutics.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been documented:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.015 |

| Benzothiazole Derivative | E. coli | 0.025 |

This data indicates that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in MDPI examined various benzamide derivatives and their effects on cancer cell lines. The findings highlighted that certain substitutions on the benzamide backbone significantly enhanced cytotoxicity against MCF7 cells .

- Antimicrobial Evaluation : Research conducted on a series of thiazole derivatives demonstrated strong activity against resistant strains of bacteria, suggesting that modifications in the side chains could lead to improved efficacy against infections .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide?

Answer:

The synthesis typically involves coupling a benzamide derivative with a functionalized thiazole moiety. Key steps include:

- Reagent Selection : Use 5-methyl-4-phenyl-1,3-thiazol-2-amine as the nucleophile and 4-butoxybenzoyl chloride as the electrophile in pyridine or another aprotic solvent to facilitate amide bond formation .

- Reaction Monitoring : Track progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) and confirm completion by the disappearance of starting materials .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from methanol/ethanol yields high-purity product. Validate purity using elemental analysis (C, H, N) and HPLC .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N/C-S vibrations (~1500–1550 cm⁻¹) .

- NMR :

- ¹H NMR : Identify butoxy chain protons (δ 0.9–1.7 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole methyl groups (δ 2.3–2.5 ppm) .

- ¹³C NMR : Assign carbonyl (δ ~165–170 ppm), thiazole carbons (δ 110–160 ppm), and aromatic carbons .

- X-Ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirm dihedral angles between the benzamide and thiazole rings .

Advanced: How can molecular docking studies predict the binding affinity of this compound to target enzymes?

Answer:

- Target Selection : Prioritize enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) due to the thiazole-amide scaffold’s known interaction with electron-transfer enzymes .

- Docking Workflow :

- Protein Preparation : Obtain the enzyme’s crystal structure (e.g., PDB ID 1DLS) and optimize protonation states using tools like AutoDock Tools .

- Ligand Parameterization : Assign partial charges to the compound using semi-empirical methods (e.g., AM1-BCC).

- Pose Analysis : Evaluate binding modes (e.g., π-π stacking with aromatic residues, hydrogen bonding with catalytic sites) .

- Validation : Compare docking scores (e.g., ΔG) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization :

- Enzyme Source : Use recombinant enzymes (e.g., human vs. bacterial PFOR) to isolate species-specific effects .

- Control Compounds : Include reference inhibitors (e.g., nitazoxanide) to calibrate activity thresholds .

- Orthogonal Assays : Pair enzymatic inhibition data with cellular assays (e.g., cytotoxicity in HEK293 or HepG2 cells) to confirm target specificity .

- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to identify pharmacophore contributions .

Basic: What purity assessment protocols are critical during synthesis?

Answer:

- Elemental Analysis : Ensure <0.4% deviation between calculated and observed C/H/N percentages .

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve ≥95% purity with a single peak retention time .

- TLC : Monitor reactions with Rf values consistent with reference standards .

- Thermal Analysis : Perform DSC to confirm a sharp melting point (e.g., 180–185°C) without decomposition .

Advanced: How does electronic structure influence the compound’s reactivity and stability?

Answer:

- Computational Analysis :

- Solid-State Stability : Hydrogen bonding (N–H⋯N) and π-π stacking in the crystal lattice reduce hygroscopicity and enhance thermal stability .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Stepwise Optimization :

- Thiazole Formation : Use Hantzsch thiazole synthesis with thiourea and α-haloketones (yield ~70–80%) .

- Amide Coupling : Employ EDCI/HOBt in DMF to minimize racemization (yield ~85–90%) .

- Catalyst Screening : Test Cu(I)/ligand systems for click chemistry steps (e.g., triazole formation) to achieve >90% conversion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Advanced: How can researchers correlate in vitro activity with in vivo pharmacokinetics?

Answer:

- ADMET Profiling :

- Lipophilicity : Measure logP (e.g., ~3.5) to predict membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Pharmacokinetic Modeling : Use compartmental models to estimate bioavailability (F > 50%) and half-life (t₁/₂ > 6 hrs) based on plasma protein binding (%PPB < 90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.